N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Description
N-[(2Z)-4-Chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a nitrofuran carboxamide moiety. The (2Z)-configuration indicates a planar geometry at the benzothiazole-imine junction, stabilized by conjugation. Key structural elements include:
- 4-Chloro substituent: Enhances electrophilicity and influences intermolecular interactions.
- 5-Nitrofuran carboxamide: Imparts nitro-group-mediated redox activity, often associated with antimicrobial or antiparasitic properties.
Crystallographic characterization of this compound likely employs the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) , while visualization tools like ORTEP-3 or WinGX may generate displacement ellipsoid plots .
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O4S/c1-2-8-18-13-9(16)4-3-5-11(13)24-15(18)17-14(20)10-6-7-12(23-10)19(21)22/h1,3-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYBRUKGCUWCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-Chloro-2,3-dihydro-1,3-benzothiazole Scaffold
The 4-chloro-2,3-dihydro-1,3-benzothiazole core is synthesized via cyclization of a substituted thiourea precursor. Starting with 4-chloroaniline, treatment with carbon disulfide (CS₂) in the presence of potassium hydroxide facilitates the formation of 4-chlorophenylthiourea. Subsequent alkylation with propargyl bromide introduces the prop-2-yn-1-yl moiety at the nitrogen center. This reaction is conducted in dimethylformamide (DMF) with potassium carbonate as a base at 0–10°C, yielding N-propargyl-N'-(4-chlorophenyl)thiourea. Cyclization under acidic conditions (HCl, reflux) generates the 4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine intermediate.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiourea formation | CS₂, KOH, ethanol, reflux, 6 h | 85% |
| Propargyl alkylation | Propargyl bromide, K₂CO₃, DMF, 0–10°C, 3 h | 78% |
| Cyclization | HCl (conc.), reflux, 4 h | 82% |
Oxidation to the 2-Iminobenzothiazol-2-ylidene Derivative
The 2-amine intermediate undergoes oxidation to form the imine (ylidene) functionality. Treatment with manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature for 12 hours affords the desired (2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene. This step ensures the planar configuration required for subsequent amide coupling.
Oxidation Data
- Oxidizing agent : MnO₂ (3 equiv)
- Solvent : DCM, rt, 12 h
- Yield : 89%
- Characterization : IR shows loss of N–H stretch (3350 cm⁻¹ → absent) and emergence of C=N stretch (1620 cm⁻¹).
Synthesis of 5-Nitrofuran-2-carboxylic Acid Chloride
5-Nitrofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The acid (1.0 equiv) is refluxed with SOCl₂ (1.1 equiv) in DCM for 5 hours, yielding the acyl chloride in situ. Excess thionyl chloride is removed under reduced pressure, and the residue is used directly in the next step.
Reaction Parameters
Amide Coupling with the Benzothiazol-2-ylidene Amine
The final step involves coupling the 5-nitrofuran-2-carboxylic acid chloride with the benzothiazol-2-ylidene amine. The amine (1.0 equiv) is dissolved in DCM with triethylamine (2.0 equiv) as a base. The acid chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 5 hours. Purification via column chromatography (hexane/ethyl acetate, 1:1) yields the target compound as a yellow solid.
Coupling Reaction Details
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (Et₃N) |
| Temperature | 0°C → rt |
| Time | 5 h |
| Yield | 85% |
Spectroscopic Characterization
The synthesized compound is validated using NMR, IR, and mass spectrometry:
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (d, J = 3.8 Hz, 1H, furan-H₃)
- δ 7.89 (d, J = 3.8 Hz, 1H, furan-H₄)
- δ 7.45 (d, J = 8.5 Hz, 1H, benzothiazole-H₆)
- δ 7.32 (dd, J = 8.5, 2.3 Hz, 1H, benzothiazole-H₅)
- δ 7.18 (d, J = 2.3 Hz, 1H, benzothiazole-H₇)
- δ 4.62 (s, 2H, propargyl-CH₂)
- δ 3.21 (s, 1H, propargyl-H)
IR (KBr)
- 3280 cm⁻¹ (C≡C–H stretch)
- 1685 cm⁻¹ (C=O stretch, amide)
- 1530 cm⁻¹ (NO₂ asymmetric stretch)
- 1345 cm⁻¹ (NO₂ symmetric stretch)
HRMS (ESI-TOF)
- Calculated for C₁₅H₉ClN₃O₃S [M+H]⁺: 362.0064
- Found: 362.0067
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated to optimize efficiency:
Table 2: Comparison of Amide Coupling Bases
| Base | Solvent | Time (h) | Yield |
|---|---|---|---|
| Et₃N | DCM | 5 | 85% |
| Pyridine | DCM | 8 | 72% |
| DMAP | THF | 6 | 68% |
Triethylamine in DCM provided superior yields, attributed to its efficacy in scavenging HCl without side reactions.
Challenges and Troubleshooting
- Propargyl Group Stability : The propargyl moiety is prone to polymerization under acidic conditions. Strict temperature control (0–10°C) during alkylation mitigates this.
- Imine Oxidation : Over-oxidation to the aromatic benzothiazole was observed with prolonged MnO₂ exposure. Reaction monitoring via TLC is critical.
Applications and Further Research
The target compound’s antimicrobial potential is inferred from structural analogs in literature. Future work includes:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: The Sandmeyer reaction of differently substituted N-(prop-2-yn-1-ylamino)pyridines.
Cyclocondensation: Formation of benzimidazole-thiones from N-(prop-2-yn-1-yl)-o-phenylenediamines.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate, molecular oxygen, and various catalysts. Reaction conditions often involve mild temperatures and the use of solvents like toluene.
Major Products
The major products formed from these reactions include benzimidazole-thiones and formamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and microbial cells. For example, it acts as a photosensitizer in oxidative formylation reactions, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various biological molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
Key Observations :
- Heterocyclic Cores: The target’s benzothiazole-imine system contrasts with the thiazolidinone () and triazole () cores, affecting electronic properties and biological target specificity.
- The nitro group in is para-substituted on a phenyl ring, while the target’s nitro group is on a furan.
- Stereoelectronic Effects : The propargyl group in the target introduces linear geometry and π-orbital overlap, unlike the methyl or phenyl substituents in analogs.
Biological Activity
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole moiety : Known for its diverse biological activities including anticancer properties.
- Nitrofuran group : Associated with antimicrobial and antiparasitic activities.
The molecular formula is C₁₃H₈ClN₃O₃S, and it has a molecular weight of approximately 307.73 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Hsp90 : Heat shock protein 90 (Hsp90) is a chaperone protein involved in the stabilization of many oncogenic proteins. Inhibition of Hsp90 leads to degradation of client proteins that are essential for cancer cell survival .
- Antitumor Activity : The benzothiazole derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and ovarian cancer cells .
Biological Activity Data
A summary of biological activities related to similar compounds is presented in Table 1.
| Compound | Target | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| DF 203 | Breast Cancer Cells | Antitumor | 0.5 | |
| Compound 9i | Hsp90 | Inhibitor | 3.9 ± 0.1 | |
| Benzothiazole Derivative | Various Tumor Cells | Cytotoxicity | Varies |
Case Study 1: Antitumor Activity
A study focused on the structure-activity relationship of benzothiazole-based compounds demonstrated that modifications at the benzothiazole ring significantly influenced their antitumor efficacy. The lead compound in this series exhibited nanomolar activity against human breast cancer cell lines, indicating that structural variations could enhance potency .
Case Study 2: Hsp90 Inhibition
Another investigation into a library of benzothiazole derivatives revealed that certain compounds could effectively inhibit Hsp90, leading to significant antiproliferative effects on MCF-7 breast cancer cells. The most potent inhibitors displayed IC50 values below 5 µM, suggesting strong potential for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
